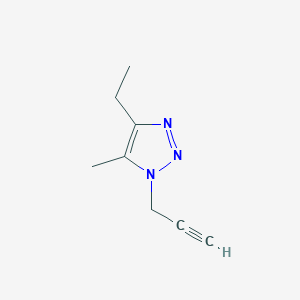
9,9,10,10,10-pentadeuteriodecan-1-ol
Overview
Description
9,9,10,10,10-pentadeuteriodecan-1-ol is a deuterated form of decanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development due to its unique isotopic properties. The molecular formula of this compound is C10H17D5O, and it has a molecular weight of 163.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10,10-pentadeuteriodecan-1-ol typically involves the deuteration of decanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled during production .
Chemical Reactions Analysis
Types of Reactions
9,9,10,10,10-pentadeuteriodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Decanal or decanoic acid.
Reduction: Decane.
Substitution: Decyl halides or other substituted derivatives.
Scientific Research Applications
9,9,10,10,10-pentadeuteriodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Mechanism of Action
The mechanism of action of 9,9,10,10,10-pentadeuteriodecan-1-ol is primarily related to its isotopic properties. Deuterium, being heavier than hydrogen, can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into reaction mechanisms and molecular interactions. The presence of deuterium can also affect the physical properties of the compound, such as boiling point and solubility .
Comparison with Similar Compounds
Similar Compounds
Decanol: The non-deuterated form of 9,9,10,10,10-pentadeuteriodecan-1-ol with the molecular formula C10H22O.
1-Decanol: Another isomer of decanol with the hydroxyl group at the first carbon position.
Decyl-d21 Alcohol: A fully deuterated form of decanol with all hydrogen atoms replaced by deuterium.
Uniqueness
This compound is unique due to its selective deuteration, which provides distinct isotopic labeling without fully replacing all hydrogen atoms. This selective deuteration allows for specific studies on the effects of deuterium in chemical and biological systems, making it a valuable tool in research .
Properties
IUPAC Name |
9,9,10,10,10-pentadeuteriodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


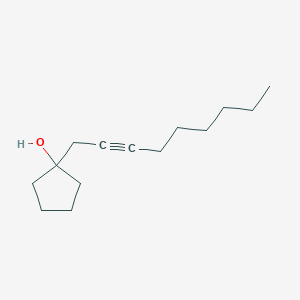

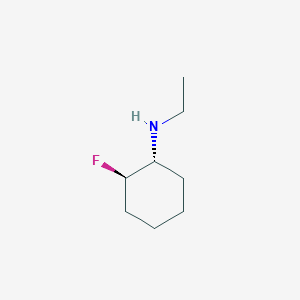
![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
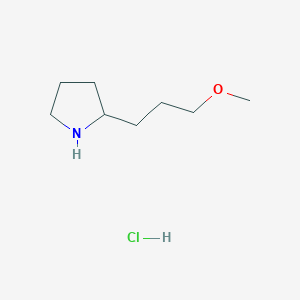
![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)
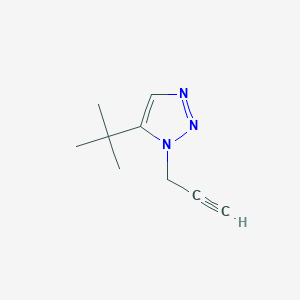
![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)
![2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1531785.png)
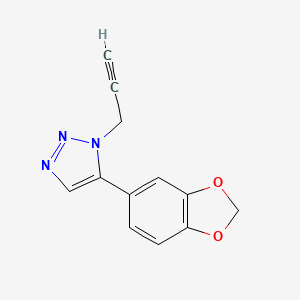
![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
![2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1531792.png)
